N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor. It is a potent compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide selectively activates the α7 nicotinic acetylcholine receptor, which is expressed in the brain and immune cells. Activation of this receptor leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function, mood regulation, and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also reduces inflammation and regulates immune responses in models of inflammatory bowel disease. Additionally, this compound has been shown to have neuroprotective effects and promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for targeted activation of this receptor without affecting other receptors. However, one limitation of this compound is its short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for the research and development of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as multiple sclerosis and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis method of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide involves the reaction of 3-bromopyridine with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of palladium catalyst and triethylamine. The resulting intermediate is then reacted with 4-cyanopyridine in the presence of potassium carbonate and dimethylformamide to yield this compound.
Applications De Recherche Scientifique
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. It has been shown to improve cognitive function, reduce inflammation, and regulate immune responses.
Propriétés
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-3-2-6-15-9-11)13(17)12-4-7-14-8-5-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWBVVGOSLLVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.